molecular formula C12H16O4 B14917691 Ethyl 2-(6-methyl-4-oxobicyclo[4.1.0]heptan-3-yl)-2-oxoacetate

Ethyl 2-(6-methyl-4-oxobicyclo[4.1.0]heptan-3-yl)-2-oxoacetate

Cat. No.: B14917691
M. Wt: 224.25 g/mol
InChI Key: FSGLLOHHQPSLMR-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methyl-4-oxobicyclo[410]heptan-3-yl)-2-oxoacetate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-methyl-4-oxobicyclo[4.1.0]heptan-3-yl)-2-oxoacetate typically involves a multi-step process. One common method is the Diels-Alder reaction, which involves the reaction of a furan derivative with an olefinic or acetylenic dienophile . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-methyl-4-oxobicyclo[4.1.0]heptan-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 2-(6-methyl-4-oxobicyclo[4.1.0]heptan-3-yl)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(6-methyl-4-oxobicyclo[4.1.0]heptan-3-yl)-2-oxoacetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(6-methyl-4-oxobicyclo[4.1.0]heptan-3-yl)-2-oxoacetate is unique due to its specific functional groups and the potential for diverse chemical reactivity. Its structure allows for a wide range of modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 2-(6-methyl-4-oxo-3-bicyclo[4.1.0]heptanyl)-2-oxoacetate

InChI

InChI=1S/C12H16O4/c1-3-16-11(15)10(14)8-4-7-5-12(7,2)6-9(8)13/h7-8H,3-6H2,1-2H3

InChI Key

FSGLLOHHQPSLMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1CC2CC2(CC1=O)C

Origin of Product

United States

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